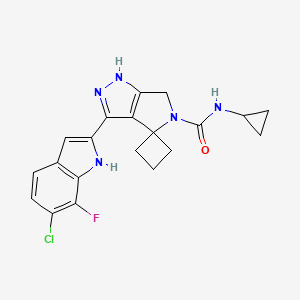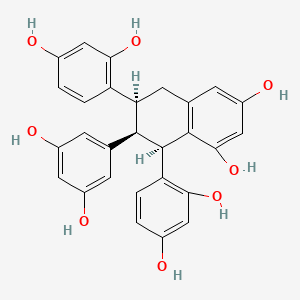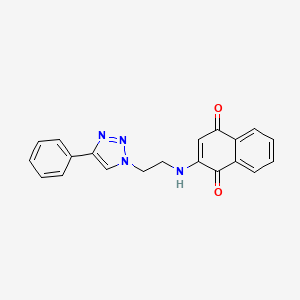
Antimalarial agent 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 24 is a novel compound developed to combat malaria, a disease caused by Plasmodium parasites and transmitted by Anopheles mosquitoes. This compound is part of ongoing efforts to develop new antimalarial drugs that can overcome resistance to existing treatments and provide effective, safe, and convenient options for malaria prevention and treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, which is then modified through various chemical reactions to introduce functional groups essential for antimalarial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions: Antimalarial agent 24 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: Reagents commonly used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal yields and selectivity.
Major Products Formed: The major products formed from these reactions are intermediates and derivatives of this compound, each possessing specific structural features that contribute to the compound’s antimalarial activity. These products are further purified and characterized to ensure their suitability for use in pharmaceutical formulations.
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to inhibit parasite growth and replication.
Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria. It is also studied for its potential to prevent malaria transmission by targeting different stages of the parasite’s life cycle.
Industry: Utilized in the development of new antimalarial formulations and combination therapies to enhance treatment outcomes and reduce the risk of resistance.
Wirkmechanismus
The mechanism of action of antimalarial agent 24 involves multiple molecular targets and pathways. The compound is believed to interfere with the parasite’s ability to metabolize heme, a crucial component of its survival. By binding to heme and preventing its detoxification, this compound induces oxidative stress and damages the parasite’s cellular structures. Additionally, the compound may inhibit key enzymes involved in the parasite
Eigenschaften
Molekularformel |
C20H16N4O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[2-(4-phenyltriazol-1-yl)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-12-17(20(26)16-9-5-4-8-15(16)19)21-10-11-24-13-18(22-23-24)14-6-2-1-3-7-14/h1-9,12-13,21H,10-11H2 |
InChI-Schlüssel |
NHPSSPKUVSQOSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
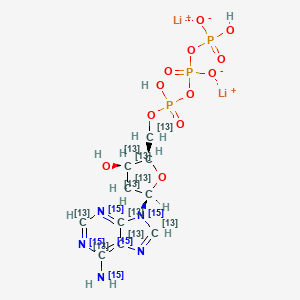
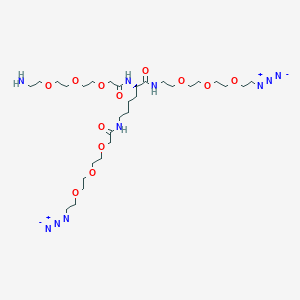

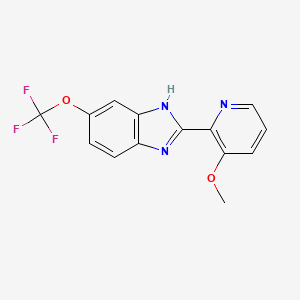
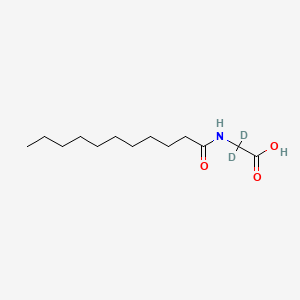
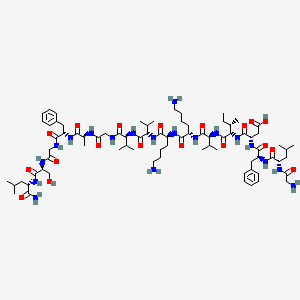

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)


![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
